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3-Phenyloxetan-3-amine
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Cat. No.: B581544 Get Quote

Disclaimer: The following application notes and protocols are a representative example of how

a fragment like 3-Phenyloxetan-3-amine hydrochloride could be utilized in a fragment-based

drug discovery (FBDD) campaign. Due to the limited publicly available data on the specific use

of this compound, this document is based on established FBDD principles and hypothetical

experimental outcomes.

Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern

medicinal chemistry for the identification of novel lead compounds.[1] This approach involves

screening libraries of low molecular weight compounds, or "fragments," to identify those that

bind with low affinity but high ligand efficiency to a biological target.[2] These initial fragment

hits then serve as starting points for optimization into more potent and selective drug

candidates through structure-guided growth or linking strategies.[2][3]

3-Phenyloxetan-3-amine hydrochloride is a valuable fragment for FBDD due to its unique

three-dimensional structure, incorporating a strained oxetane ring, a phenyl group for potential

π-stacking interactions, and a primary amine that can serve as a key hydrogen bonding donor

or a vector for chemical elaboration. The oxetane moiety can act as a polar motif and a

bioisostere for other functional groups, potentially improving physicochemical properties such

as solubility.
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Chemical Properties of 3-Phenyloxetan-3-amine hydrochloride:

Property Value Reference

CAS Number 1211284-11-5 [4]

Molecular Formula C9H12ClNO [4]

Molecular Weight 185.65 g/mol [4]

Purity Typically >97% [4]

Form Solid [4]

Synonyms

3-phenyl-3-aminooxetane

hydrochloride, 3-Phenyl-3-

oxetanamine hydrochloride

[4]

Application Notes
Fragment Library Screening
3-Phenyloxetan-3-amine hydrochloride can be incorporated into a fragment library for

screening against a variety of protein targets. Its rigid, three-dimensional scaffold is particularly

well-suited for exploring well-defined binding pockets. Biophysical screening techniques are

preferred for detecting the weak interactions characteristic of fragment binding.

Recommended Screening Techniques:

Surface Plasmon Resonance (SPR): A label-free technique to measure binding affinity and

kinetics in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly useful for detecting weak

binding events and providing structural information on the binding mode.[1]

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the

binding interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Differential Scanning Fluorimetry (DSF): A high-throughput method to identify fragments that

stabilize the target protein.[1]
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Hit Validation and Characterization
Once identified as a hit in the primary screen, the binding of 3-Phenyloxetan-3-amine
hydrochloride must be validated and characterized to ensure it is a specific and promising

starting point.

Validation Workflow:

Confirmation of Binding: Re-testing the hit using an orthogonal biophysical method.

Dose-Response Relationship: Determining the binding affinity (KD) through titration

experiments.

Structural Biology: Obtaining a high-resolution crystal structure of the protein-fragment

complex to elucidate the binding mode and identify vectors for optimization.[5]

Ligand Efficiency (LE) Calculation: Assessing the quality of the hit. LE is a key metric in

FBDD.

Illustrative Hit Validation Data:

Parameter Value Method

Binding Affinity (KD) 250 µM SPR

Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom Calculated

Binding Stoichiometry (n) 1.05 ITC

Hit-to-Lead Optimization
The primary amine and the phenyl ring of 3-Phenyloxetan-3-amine hydrochloride offer clear

vectors for chemical modification to improve potency and selectivity.[3] Structure-guided

design, informed by X-ray crystallography or NMR, is crucial at this stage.

Optimization Strategies:

Fragment Growing: Synthesizing analogs by adding functional groups to the primary amine

or the phenyl ring to engage with nearby residues in the binding pocket.
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Fragment Linking: If other fragments are found to bind in adjacent sites, linking them to the

3-Phenyloxetan-3-amine core can lead to a significant increase in affinity.

Fragment Merging: Combining the structural features of 3-Phenyloxetan-3-amine with

another overlapping fragment to create a novel, more potent compound.[5]

Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
Screening
Objective: To identify binding of 3-Phenyloxetan-3-amine hydrochloride to a target protein.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Target protein

3-Phenyloxetan-3-amine hydrochloride

Running buffer (e.g., HBS-EP+)

Immobilization reagents (EDC, NHS, ethanolamine)

Methodology:

Immobilization: Covalently immobilize the target protein onto the sensor chip surface via

amine coupling.

Fragment Preparation: Prepare a stock solution of 3-Phenyloxetan-3-amine hydrochloride
in a suitable solvent (e.g., DMSO) and dilute it into the running buffer to the desired

screening concentration (typically 100-500 µM).

Screening: Inject the fragment solution over the sensor surface and monitor the change in

response units (RU). A significant increase in RU indicates binding.
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Data Analysis: Analyze the sensorgrams to identify positive hits. For affinity determination,

perform a concentration series of injections and fit the data to a suitable binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit
Validation
Objective: To confirm the binding of 3-Phenyloxetan-3-amine hydrochloride and determine

the thermodynamic parameters of the interaction.

Materials:

ITC instrument

Target protein in a suitable buffer

3-Phenyloxetan-3-amine hydrochloride in the same buffer

Syringe and sample cell

Methodology:

Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) in the

sample cell and a solution of 3-Phenyloxetan-3-amine hydrochloride (typically 1-5 mM) in

the injection syringe. Ensure both solutions are in identical buffer to minimize heat of dilution

effects.

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment

solution into the protein solution while monitoring the heat change.

Data Analysis: Integrate the heat pulses and subtract the heat of dilution (determined from a

control experiment titrating the fragment into buffer alone). Fit the resulting binding isotherm

to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy

(ΔH), and stoichiometry (n).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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